molecular formula C7H4ClN3O2 B3034988 2-Chloro-6-methyl-5-nitronicotinonitrile CAS No. 26820-34-8

2-Chloro-6-methyl-5-nitronicotinonitrile

Cat. No.: B3034988
CAS No.: 26820-34-8
M. Wt: 197.58 g/mol
InChI Key: FVZWFEILQHGLRN-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Nitropyridine Architectures

The compound is a member of the halogenated nitropyridine family. The presence of both a halogen (chlorine) and a nitro group on the pyridine (B92270) ring profoundly influences its electronic properties and reactivity. Pyridine itself is an electron-deficient aromatic ring due to the electronegativity of the nitrogen atom. nih.gov The addition of a strong electron-withdrawing nitro group further deactivates the ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr). researchgate.net

The chlorine atom at the 2-position is particularly susceptible to displacement by nucleophiles. This reactivity is a cornerstone of its utility in synthesis, allowing for the introduction of a wide array of functional groups at this position. The methyl group at the 6-position provides steric influence and can also participate in various reactions after functionalization. The interplay of these substituents—the activating nitro group and the labile chloro group—is a classic feature of halogenated nitropyridine architectures, making them powerful intermediates in organic synthesis. nih.gov

Evolution of Research on Pyridine-3-carbonitrile (B1148548) Frameworks

Pyridine-3-carbonitrile, also known as nicotinonitrile, is a well-established framework in chemical research. Derivatives of this structure are prevalent in medicinal chemistry and materials science. nih.gov Research in this area has evolved from the synthesis of simple derivatives to the construction of complex, polyfunctionalized molecules with specific biological or material properties.

The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to form other heterocyclic rings. The development of new synthetic methodologies has allowed chemists to precisely introduce substituents onto the nicotinonitrile scaffold, tailoring the properties of the resulting molecules. Compounds like 2-Chloro-6-methyl-5-nitronicotinonitrile are products of this evolution, representing highly functionalized platforms ready for further chemical elaboration. The synthesis of such polysubstituted pyridines often involves multi-step sequences, starting from simpler precursors and building complexity through controlled reactions. researchgate.net

Significance of this compound in Contemporary Chemical Synthesis

The significance of this compound lies in its potential as a versatile precursor for the synthesis of a variety of complex heterocyclic compounds. The strategic placement of its four distinct functional groups allows for a range of selective chemical transformations.

Key Synthetic Utilities:

Nucleophilic Aromatic Substitution: The 2-chloro substituent is an excellent leaving group, readily displaced by O-, N-, S-, and C-nucleophiles. This allows for the synthesis of diverse libraries of 2-substituted pyridine derivatives.

Reduction of the Nitro Group: The 5-nitro group can be reduced to an amino group, which can then be used to form fused-ring systems, such as pyrazolopyridines or imidazopyridines, through intramolecular cyclization with an adjacent functional group. This is a common strategy in the synthesis of biologically active compounds.

Transformation of the Nitrile Group: The 3-cyano group can be converted into amides, carboxylic acids, or amines, providing further avenues for molecular diversification.

Precursor for Fused Pyrimidines: The ortho-relationship between the chloro and nitrile groups, or the amino group (after nitro reduction) and the nitrile group, makes this compound an ideal starting material for synthesizing fused pyrimidine (B1678525) rings, which are core structures in many pharmaceutical agents. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-methyl-5-nitropyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3O2/c1-4-6(11(12)13)2-5(3-9)7(8)10-4/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVZWFEILQHGLRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=N1)Cl)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Sophisticated Synthetic Methodologies for 2 Chloro 6 Methyl 5 Nitronicotinonitrile and Analogous Structures

De Novo Synthetic Routes to the 2-Chloro-6-methyl-5-nitronicotinonitrile Core

The de novo synthesis of this compound involves the systematic construction of the substituted pyridine (B92270) ring followed by the introduction of the required functional groups. This approach allows for precise control over the substitution pattern of the final molecule.

Cyclocondensation Reactions for Pyridine-3-carbonitrile (B1148548) Formation

The formation of the nicotinonitrile scaffold is a critical step in the synthesis of the target compound. Multi-component reactions are often employed for this purpose due to their efficiency in building molecular complexity in a single step. researchgate.net A common strategy involves the condensation of a ketone or aldehyde with malononitrile (B47326). nih.gov For instance, the reaction of an appropriate β-ketoester or its equivalent with malononitrile in the presence of a base can lead to a substituted 2-hydroxynicotinonitrile (B16790) derivative. This intermediate is pivotal for the subsequent introduction of the chloro and nitro functionalities.

Variations of this approach, such as the reaction of aldehydes with malononitrile and an ammonium (B1175870) salt, can also yield highly substituted pyridine derivatives. researchgate.net The choice of reactants and conditions allows for the introduction of the methyl group at the C-6 position and the cyano group at the C-3 position of the pyridine ring.

Strategic Introduction of Halogen and Nitro Functionalities on the Pyridine Ring

With the core pyridine ring established, the next phase involves the strategic introduction of the chloro and nitro groups. The order of these introductions is crucial for achieving the desired regiochemistry.

Nitration: The introduction of a nitro group onto the pyridine ring is typically achieved through electrophilic aromatic substitution using a mixture of nitric acid and sulfuric acid. For a precursor such as 2-chloro-6-methylnicotinonitrile, the directing effects of the existing substituents guide the incoming nitro group to the C-5 position. The electron-withdrawing nature of the chloro and cyano groups deactivates the ring, often requiring controlled and sometimes harsh conditions to achieve nitration.

Chlorination: The conversion of a 2-hydroxypyridine (B17775) precursor to a 2-chloropyridine (B119429) is a common and effective strategy. This transformation is typically accomplished using chlorinating agents such as phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅) or an organic base. nih.govindianchemicalsociety.comresearchgate.net This reaction proceeds via the formation of a phosphate (B84403) ester intermediate, which is then displaced by a chloride ion. Solvent-free conditions with equimolar POCl₃ have been developed for large-scale preparations, offering environmental and safety benefits. nih.gov

Optimized Preparations of this compound and its Direct Precursors

An optimized synthetic route to this compound often starts from readily available precursors. A common pathway involves the initial synthesis of 2-hydroxy-6-methyl-5-nitronicotinonitrile (B1324620). This precursor can be prepared through the cyclocondensation of ethyl 2-cyano-3-oxobutanoate with malononitrile, followed by nitration.

The subsequent chlorination of 2-hydroxy-6-methyl-5-nitronicotinonitrile is a key step. The use of phosphorus oxychloride is a standard method for this conversion. The reaction conditions, including temperature and the use of catalysts or additives, are optimized to ensure high yield and purity of the final product.

Precursor Reagents and Conditions Product Typical Yield
2-Hydroxy-6-methyl-5-nitronicotinonitrilePOCl₃, refluxThis compoundHigh
2-Chloro-6-methylnicotinonitrileHNO₃, H₂SO₄, 0-5 °CThis compoundModerate to High

Targeted Functional Group Interconversions on the Nicotinonitrile Scaffold

The presence of multiple functional groups on the this compound ring system allows for a variety of targeted chemical transformations. These reactions are crucial for the synthesis of diverse analogs and derivatives.

Nucleophilic Aromatic Substitution (SNAr) Reactions in Halogenated Nitropyridines

The this compound molecule is highly activated towards nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com The strong electron-withdrawing effects of the nitro group at C-5 and the cyano group at C-3 significantly lower the electron density of the pyridine ring, making it susceptible to attack by nucleophiles. researchgate.netlibretexts.org The chlorine atom at the C-2 position is an excellent leaving group in this context.

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism. youtube.com A nucleophile attacks the carbon atom bearing the chlorine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org This intermediate is stabilized by the electron-withdrawing groups. In the subsequent step, the leaving group (chloride ion) is expelled, restoring the aromaticity of the ring and yielding the substituted product.

A wide range of nucleophiles can be employed in these reactions, including amines, alkoxides, and thiolates, leading to a diverse array of substituted nicotinonitrile derivatives. nih.govresearchgate.net The reaction conditions are generally mild, often proceeding at room temperature or with gentle heating. d-nb.info

Substrate Nucleophile Typical Product
This compoundPrimary/Secondary Amine2-Amino-6-methyl-5-nitronicotinonitrile derivative
This compoundAlkoxide (e.g., NaOCH₃)2-Methoxy-6-methyl-5-nitronicotinonitrile
This compoundThiolate (e.g., NaSPh)2-(Phenylthio)-6-methyl-5-nitronicotinonitrile

Regioselective Derivatization at Reactive Centers (e.g., C-2 chloro, C-5 nitro)

The different functional groups on the this compound scaffold exhibit distinct reactivities, allowing for regioselective derivatization.

C-2 Chloro Position: As discussed, the C-2 position is the primary site for nucleophilic aromatic substitution. The high reactivity of the chloro group at this position allows for its selective replacement in the presence of other functional groups. This regioselectivity is a cornerstone for the synthesis of a vast library of derivatives.

C-5 Nitro Position: The nitro group at the C-5 position can also be a site for chemical modification. While less reactive towards nucleophilic attack compared to the C-2 chloro group, it can undergo other transformations. For example, the nitro group can be reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl). This transformation provides access to 5-aminonicotinonitrile derivatives, which are valuable building blocks for further functionalization. In some cases, the nitro group itself can be displaced by certain nucleophiles, although this is less common than the displacement of the halogen. nih.gov

Reactive Center Reaction Type Reagents Product Type
C-2 ChloroNucleophilic Aromatic SubstitutionAmines, Alkoxides, Thiolates2-Substituted-6-methyl-5-nitronicotinonitriles
C-5 NitroReductionH₂/Pd-C, Sn/HCl5-Amino-2-chloro-6-methylnicotinonitrile

Advancements in Sustainable and Green Synthesis of Nicotinonitriles

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of complex molecules. nih.gov For the production of nicotinonitrile derivatives, this has led to the exploration of novel catalytic systems and reaction conditions that are more environmentally benign than traditional methods.

The synthesis of the pyridine core, a fundamental component of nicotinonitriles, has greatly benefited from the development of innovative catalytic methods. These approaches often lead to higher yields, greater selectivity, and milder reaction conditions compared to stoichiometric reactions.

Recent research has highlighted the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, thereby reducing waste. For instance, activated fly ash has been demonstrated as an efficient and reusable catalyst for the synthesis of imidazo[1,2-a]pyridines, a related class of nitrogen-containing heterocycles. bhu.ac.in While not directly applied to this compound, this approach showcases the potential of utilizing industrial waste as a low-cost catalyst in heterocyclic synthesis. The catalytic activity of fly ash is attributed to the presence of various metal oxides which can act as Lewis acid sites.

Another significant advancement is the use of metal-organic frameworks (MOFs) as catalysts. A study on the green synthesis of a wide range of nicotinonitrile derivatives employed a nanomagnetic metal-organic framework, Fe3O4@MIL-53(Al)-N(CH2PO3)2. This catalyst facilitated a four-component reaction under solvent-free conditions, affording the desired products in excellent yields (68–90%) and with short reaction times (40–60 minutes). The magnetic nature of the catalyst allows for its simple recovery using an external magnet.

The following table summarizes the catalytic approaches for the synthesis of pyridine and nicotinonitrile derivatives, which could be analogous to the synthesis of this compound.

Catalyst TypeExample CatalystSubstrate ScopeKey Advantages
HeterogeneousActivated Fly Ash2-aminopyridine and phenacyl bromidesReusable, low-cost, eco-friendly. bhu.ac.in
Lewis AcidFeCl3, AlCl3, ZnO2-aminopyridine and phenacyl bromidesReadily available, effective in promoting cyclization. bhu.ac.in
Nanomagnetic MOFFe3O4@MIL-53(Al)-N(CH2PO3)2Aldehydes, acetophenones, malononitrile, ammonium acetateHigh yields, short reaction times, easy catalyst separation, solvent-free conditions.
PalladiumPalladium Carbon2,6-dichloro-5-fluoronicotinatesSelective dechlorination.

A major goal of green chemistry is to minimize or eliminate the use of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. nih.gov Solvent-free, or solid-state, reactions offer a compelling alternative, often leading to improved reaction rates, higher yields, and simplified work-up procedures.

The aforementioned synthesis of nicotinonitrile derivatives using a nanomagnetic MOF catalyst is a prime example of a successful solvent-free methodology. The reaction proceeds by heating a mixture of the reactants and the catalyst, avoiding the need for any solvent. This not only reduces waste but also simplifies the purification of the product.

Microwave-assisted organic synthesis (MAOS) is another powerful technique that often aligns with the principles of green chemistry and can be performed under solvent-free conditions. Microwave irradiation can dramatically reduce reaction times and improve yields by efficiently heating the reaction mixture. While a specific microwave-assisted, solvent-free synthesis of this compound has not been reported, the successful application of this technology to the synthesis of other pyridine derivatives suggests its potential applicability. For example, the synthesis of pyrano[2,3-c]pyrazole derivatives, another class of heterocycles, has been shown to be significantly more efficient under microwave irradiation compared to conventional heating, with reaction times dropping from hours to minutes and yields increasing. nih.gov

The table below outlines the key features of solvent-free and environmentally benign methodologies applicable to the synthesis of nicotinonitrile analogues.

MethodologyKey FeaturesPotential Advantages for Nicotinonitrile Synthesis
Solvent-Free Synthesis Reactions are conducted in the absence of a solvent, often by grinding or heating the neat reactants.Reduced waste, simplified purification, potentially faster reaction rates, lower energy consumption.
Microwave-Assisted Organic Synthesis (MAOS) Utilizes microwave energy to heat the reaction mixture rapidly and efficiently.Drastically reduced reaction times, improved yields, enhanced reaction selectivity, can often be performed solvent-free. nih.gov
Multicomponent Reactions (MCRs) Three or more reactants combine in a one-pot reaction to form a complex product.High atom economy, operational simplicity, reduced waste generation from multiple purification steps.

In Depth Analysis of 2 Chloro 6 Methyl 5 Nitronicotinonitrile’s Chemical Reactivity and Synthetic Utility

Reactivity of the Chloro Substituent for Diverse Transformations

The chlorine atom at the 2-position of the pyridine (B92270) ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of the adjacent nitro and nitrile groups. This heightened reactivity allows for its displacement by a variety of nucleophiles under relatively mild conditions.

Amination Reactions and Hydrazinolysis of the Chloro Group

The activated chloro group in 2-chloro-6-methyl-5-nitronicotinonitrile is readily displaced by nitrogen-based nucleophiles such as primary and secondary amines, as well as hydrazine (B178648). This reactivity is a cornerstone for introducing nitrogen-containing functionalities into the pyridine core.

The reaction with amines, known as amination, typically proceeds by heating the substrate with an excess of the amine, sometimes in the presence of a base. This reaction is analogous to the well-documented amination of other activated chloro-nitroaromatic compounds, such as the conversion of 2-chloro-5-nitrotoluene (B86962) to 2-amino-5-nitrotoluene using aqueous ammonia (B1221849) at elevated temperatures. google.com

Hydrazinolysis, the reaction with hydrazine, is also a highly efficient transformation. For instance, the structurally similar compound 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile smoothly converts to its corresponding 2-hydrazino derivative upon reaction with hydrazine hydrate (B1144303). researchgate.net Similarly, 2,6-dichloropyridine (B45657) reacts with hydrazine hydrate to yield 2-hydrazino-6-chloropyridine, demonstrating the high reactivity of the chloro group at the 2-position towards this nucleophile. These reactions are pivotal for the subsequent construction of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrazines. organic-chemistry.org

Table 1: Examples of Amination and Hydrazinolysis Reactions on Activated Chloropyridines

Starting Material Nucleophile Product Significance
This compound R-NH₂ 2-(Alkyl/Arylamino)-6-methyl-5-nitronicotinonitrile Introduction of diverse amino side chains
This compound NH₂NH₂·H₂O 2-Hydrazino-6-methyl-5-nitronicotinonitrile Key intermediate for fused pyrazole (B372694) rings

Etherification and Thioetherification Through Nucleophilic Displacement

The electrophilic nature of the carbon atom bearing the chlorine substituent also facilitates nucleophilic attack by oxygen (etherification) and sulfur (thioetherification) nucleophiles. These reactions are typically carried out by treating this compound with an alcohol or thiol in the presence of a base. The base deprotonates the alcohol or thiol to generate the more potent alkoxide or thiolate nucleophile, which then displaces the chloride ion.

This type of reaction is well-established for various activated halo-aromatic and heteroaromatic compounds. For example, 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one reacts regioselectively with phenoxides to yield the corresponding phenoxy-substituted product. clockss.org A patent describes the reaction of 2,6-dichloro-5-fluoro-Nikithan with thiomethyl alcohol as a key step in a synthetic route, highlighting the utility of thioetherification. google.com These transformations provide access to a broad class of aryl ethers and thioethers, which are prevalent motifs in many biologically active molecules.

Transformations Involving the Nitro Moiety

The nitro group at the 5-position is a versatile functional group that can undergo various transformations, most notably reduction to an amino group. This conversion dramatically alters the electronic properties of the pyridine ring and provides a new site for further chemical modification.

Reductive Transformations of the Nitro Group to Amino Derivatives

The reduction of the nitro group to a primary amine is one of the most fundamental and widely used reactions in organic synthesis. wikipedia.org A plethora of reducing agents can accomplish this transformation, with the choice of reagent often depending on the presence of other sensitive functional groups in the molecule.

Common methods for the reduction of aromatic nitro compounds include:

Catalytic Hydrogenation: This method employs hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. It is generally a clean and high-yielding method.

Metal-Acid Systems: Reagents like iron (Fe) in acetic acid or tin(II) chloride (SnCl₂) in hydrochloric acid are classical and effective methods for nitro group reduction. wikipedia.org

Transfer Hydrogenation: Formic acid or ammonium (B1175870) formate (B1220265) can be used as a hydrogen source in the presence of a catalyst like Pd/C. organic-chemistry.org

The resulting 5-amino-2-chloro-6-methylnicotinonitrile is a valuable intermediate. The newly formed amino group can be diazotized and converted to a variety of other substituents or can participate in cyclization reactions to form fused heterocyclic systems. In some cases, the reduction can be controlled to yield the intermediate hydroxylamine (B1172632) derivative. nih.govnih.gov

Reactivity and Modifications of the Nitrile Functionality

The nitrile (cyano) group is a highly versatile functional handle that can be converted into several other important functional groups. Its strong electron-withdrawing character also influences the reactivity of the pyridine ring. nih.gov

The primary reactions of the nitrile group include:

Hydrolysis: Under acidic or basic aqueous conditions, the nitrile group can be hydrolyzed to a carboxylic acid (via an intermediate amide). libretexts.org This would yield 2-chloro-6-methyl-5-nitro-nicotinic acid, a derivative with its own unique synthetic potential. bldpharm.com

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction provides a route to aminomethylpyridines.

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the electrophilic carbon of the nitrile to form an intermediate imine, which upon hydrolysis yields a ketone. libretexts.org

The reactivity of the nitrile group allows for the introduction of a wide array of functionalities, further expanding the synthetic utility of the parent molecule.

This compound as a Precursor for Complex Heterocyclic Systems

The true synthetic power of this compound lies in its ability to serve as a scaffold for the construction of more complex, often biologically active, fused heterocyclic systems. The strategic placement of three distinct reactive sites on the pyridine core allows for sequential and regioselective reactions to build intricate molecular architectures.

For example, the hydrazinolysis of the chloro group (Section 3.1.1) yields a 2-hydrazino derivative. researchgate.net This intermediate is primed for cyclization reactions. The hydrazine moiety can react with the adjacent nitrile group, or with an external reagent, to form a fused pyrazole ring, leading to the formation of pyrazolo[3,4-b]pyridine systems.

Similarly, after reduction of the nitro group to an amine (Section 3.2.1), the resulting ortho-amino-nitrile is a classic precursor for the synthesis of fused pyrimidine (B1678525) rings (e.g., pyrido[2,3-d]pyrimidines) through condensation with reagents like formamide (B127407) or orthoesters. The synthesis of bioactive heterocycles from a related enaminonitrile derivative highlights the potential of such building blocks in medicinal chemistry. researchgate.net Chalcones are also known synthons for creating 5- and 6-membered nitrogen heterocycles. researchgate.net

Table 2: Potential Fused Heterocyclic Systems from this compound Derivatives

Intermediate Derivative Cyclization Strategy Resulting Heterocyclic System
2-Hydrazino-6-methyl-5-nitronicotinonitrile Intramolecular cyclization involving the nitrile group Pyrazolo[3,4-b]pyridine
5-Amino-2-chloro-6-methylnicotinonitrile Condensation with one-carbon synthons (e.g., formic acid) Pyrido[2,3-d]pyrimidine (B1209978)

This capacity for elaboration into diverse and complex heterocyclic structures underscores the importance of this compound as a key synthetic intermediate.

Pharmacological Efficacy and Biological Activities of 2 Chloro 6 Methyl 5 Nitronicotinonitrile Derivatives

Structure-Activity Relationship (SAR) Studies on Nicotinonitrile-Based Scaffolds

The pyridine (B92270) ring is a fundamental component in a variety of biologically active compounds. nih.gov Structure-activity relationship (SAR) studies are crucial in drug design to understand how the structural features of a molecule influence its biological activity. For pyridine derivatives, the presence and position of certain functional groups like -OMe, -OH, -C=O, and -NH2 have been found to enhance their antiproliferative activity. nih.gov Conversely, the presence of halogen atoms or bulky groups may lead to lower antiproliferative effects. nih.gov

In the context of nicotinonitrile-based derivatives, SAR analysis helps in identifying the key structural requirements for various pharmacological activities. For instance, in a series of 2-aminonicotinonitrile analogs, specific substitutions were found to be critical for their cytotoxic effects against cancer cell lines. researchgate.net The exploration of different substituents on the pyridine core allows for the fine-tuning of the molecule's potency and selectivity towards a specific biological target.

Investigating Antimicrobial and Antiviral Properties of Pyridine-3-carbonitriles

The pyridine nucleus is a well-established scaffold in the development of antimicrobial and antiviral agents. nih.govmdpi.com Nicotinonitrile (3-cyanopyridine) derivatives, in particular, have shown a wide range of activities against various pathogens. nih.gov

Antimicrobial Activity:

Several studies have highlighted the potent antibacterial and antifungal properties of pyridine-3-carbonitrile (B1148548) derivatives. For example, certain pyrido[2,3-d]pyrimidines have demonstrated moderate antibacterial activity against some gram-negative bacteria. researchgate.net Some adamantylthiopyridine derivatives have shown selective growth inhibitory activity against Streptococci. researchgate.net Furthermore, specific 2-alkoxy-4-aryl-6-(aryl)-pyridine-3-carbonitrile compounds have exhibited significant potency against Escherichia coli. researchgate.net

Some newly synthesized pyridine derivatives have been evaluated for their antibacterial and antifungal activities, showing promising results. tandfonline.com For instance, certain compounds displayed remarkable antifungal effects against Aspergillus niger and Candida albicans, with a minimal inhibitory concentration (MIC) of 1.95 µg/ml. researchgate.net

Antiviral Activity:

Pyridine-3-carbonitrile compounds have also been recognized for their activity against various viruses, including herpes viruses and HIV. researchgate.netresearchgate.net The broad biological activities of pyridine derivatives extend to their potential as antiviral agents. benthamscience.com Research has focused on synthesizing novel heterocyclic systems containing the pyridine moiety and evaluating their antiviral efficacy. nih.gov The versatility of the pyridine scaffold allows for the development of compounds with potential applications in treating viral infections. researchgate.net

Exploration of Anti-inflammatory and Antioxidant Potentials

Nicotinonitrile derivatives have been investigated for their potential to combat inflammation and oxidative stress, which are underlying factors in many chronic diseases. ekb.eg

Anti-inflammatory Activity:

Polysubstituted pyridines, especially 3,5-pyridinedicarbonitriles, are noted for their anti-inflammatory and analgesic properties. srce.hr The synthesis of novel pyridine-based thiadiazole derivatives has yielded compounds with significant anti-inflammatory activity, in some cases surpassing that of the standard drug, diclofenac. researchgate.net The mechanism of action often involves the inhibition of key inflammatory mediators. Some pyridine/bipyridine carbonitrile derivatives have shown the ability to reduce the expression of pro-inflammatory enzymes like COX-2 and iNOS. sciforum.net

Antioxidant Activity:

The antioxidant potential of nicotinonitrile derivatives has also been a subject of study. researchgate.net Certain nicotinonitrile derivatives incorporating a furan (B31954) moiety have demonstrated promising in vitro antioxidant activities. researchgate.netekb.eg These compounds can scavenge harmful free radicals, such as the ABTS radical cation, and some have shown protective effects against DNA damage. researchgate.netekb.eg The incorporation of a phenothiazine (B1677639) moiety into 3-cyanopyridine (B1664610) has also been explored as a strategy to enhance antioxidant activity. ekb.eg

Assessment of Antitumor and Antiproliferative Activities in Cancer Research

The pyridine scaffold is a key structural motif in many antitumor agents. acs.orgrrpharmacology.ru Nicotinonitrile derivatives have emerged as a promising class of compounds in cancer research due to their significant antiproliferative and cytotoxic activities against various cancer cell lines. researchgate.netnih.gov

Numerous studies have reported the synthesis of novel pyridine-3-carbonitrile derivatives and their evaluation as anticancer agents. researchgate.net For instance, certain 6-aryl-4-imidazolyl-2-imino-1,2-dihydropyridine-3-carbonitriles have shown potent cytotoxic effects on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. ekb.eg Another study found that specific pyridine derivatives exhibited promising antitumor activity against liver carcinoma cell lines (HEPG2). nih.gov

The antiproliferative effects of these compounds are often evaluated against a panel of cancer cell lines. One study reported that a series of newly synthesized substituted pyridine candidates showed promising potential against various cell lines, with large-cell lung and colon cancer cell lines being the most affected. acs.org The mechanisms underlying their anticancer activity can be diverse, including the induction of apoptosis and cell cycle arrest. ekb.eg For example, some nicotinonitrile derivatives have been shown to induce apoptosis by activating caspases 3 and 7. ekb.eg

Antiproliferative Activity of Selected Nicotinonitrile Derivatives
CompoundCancer Cell LineActivity (IC50)Reference
Pyridine derivative 5cHEPG2 (Liver)1.46 µM nih.gov
Pyridine derivative 5dHEPG2 (Liver)7.08 µM nih.gov
Compound 14aNCIH 460 (Lung)25 ± 2.6 nM acs.org
Compound 14aRKOP 27 (Colon)16 ± 2 nM acs.org
Compound 3aHeLa (Cervical)3.5 µg/mL researchgate.net
Compound 3aMCF7 (Breast)4.5 µg/mL researchgate.net

Neuropharmacological Applications of Nicotinonitrile Derivatives

The diverse biological profile of pyridine derivatives includes potential applications in neuropharmacology. nih.gov While specific studies on 2-Chloro-6-methyl-5-nitronicotinonitrile for neuropharmacological applications are limited, the broader class of nicotinonitrile derivatives has been explored for conditions such as Alzheimer's disease, Parkinson's disease, anxiety, and depression. srce.hr The pyridine nucleus is a common feature in many centrally acting drugs, suggesting that its derivatives could be tailored to interact with neuronal targets.

Enzyme Inhibition Studies of Nicotinonitrile Analogues

The ability of nicotinonitrile derivatives to inhibit specific enzymes is a key mechanism underlying their therapeutic effects. These compounds have been investigated as inhibitors of a wide range of enzymes implicated in various diseases.

Kinase Inhibition:

A significant area of research has been the development of nicotinonitrile-based kinase inhibitors for cancer therapy. Several derivatives have shown potent inhibitory activity against enzymes such as:

Tyrosine Kinases: Novel nicotinonitrile derivatives have been found to inhibit tyrosine kinases, with some compounds showing IC50 values in the nanomolar range. nih.gov

PIM-1 Kinase: Certain nicotinonitrile-based compounds have demonstrated potent inhibition of PIM-1 kinase, an enzyme often overexpressed in cancers. researchgate.netekb.eg

VEGFR-2: Some 3-cyanopyridine-sulfonamide hybrids have shown effective inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. ekb.eg

Other Enzyme Inhibition:

Beyond kinases, nicotinonitrile analogues have shown inhibitory effects on other enzymes:

DNA Gyrase: A pyrido[2,3-d]pyrimidine (B1209978) derivative was found to be a potent inhibitor of both DNA gyrase A and DNA gyrase B. researchgate.net

14α-demethylase: The same derivative also exhibited inhibitory activity against 14α-demethylase, an important enzyme in fungi. researchgate.net

Acetylcholinesterase: Nicotinonitrile-coumarin hybrid molecules have been evaluated as potential acetylcholinesterase inhibitors for the treatment of Alzheimer's disease, with some showing more potent activity than the reference drug donepezil. ekb.eg

Cytochrome P450 Enzymes: Nicotinic acid and nicotinamide, which share the pyridine functionality, have been shown to inhibit human P450 enzymes such as CYP2D6, CYP3A4, and CYP2E1. nih.gov

Enzyme Inhibition by Nicotinonitrile Derivatives
Derivative ClassEnzyme TargetInhibitory ActivityReference
Pyrido[2,3-d]pyrimidineDNA gyrase AIC50 = 0.31 µM researchgate.net
Pyrido[2,3-d]pyrimidineDNA gyrase BIC50 = 0.04 µM researchgate.net
Nicotinonitrile-coumarin hybridAcetylcholinesteraseIC50 = 13 nM ekb.eg
3-cyanopyridine-sulfonamide hybridVEGFR-2IC50 = 3.6 µM ekb.eg
Nicotinonitrile derivative 5gTyrosine KinaseIC50 = 352 nM nih.gov
Nicotinonitrile derivative 8Tyrosine KinaseIC50 = 311 nM nih.gov

Evaluation in Other Therapeutic Modalities

The therapeutic potential of nicotinonitrile derivatives extends to other areas beyond those previously mentioned.

Cardiotonic Activity:

Substituted cyanopyridines have been noted for their cardiotonic properties. researchgate.net Marketed drugs like milrinone (B1677136) and olprinone, which are based on the nicotinonitrile scaffold, are used for their positive inotropic effects in treating heart failure. ekb.egresearchgate.net

Antiprotozoal Activity:

The development of new antiprotozoal agents is a critical area of research. While specific data on this compound is not available, the broader class of nitrogen-containing heterocycles is a known source of antiprotozoal compounds. Studies on other heterocyclic systems have shown activity against parasites such as Plasmodium falciparum and Trypanosoma brucei rhodesiense. mdpi.com

Broad Spectrum Industrial and Research Applications of Nicotinonitrile Analogues

Utilization in Agrochemical Development

Nicotinonitrile derivatives are integral to the agricultural sector, where they form the basis of numerous pesticides. The structural diversity of these compounds allows for the fine-tuning of their biological activity, leading to the creation of targeted herbicides and fungicides.

Research into nicotinonitrile derivatives has revealed significant potential for herbicidal and fungicidal applications. For instance, certain nicotinonitrile compounds have been synthesized and screened for their molluscicidal activity against land snails, demonstrating the potential of this chemical class in pest control. nih.gov While direct studies on the herbicidal and fungicidal properties of 2-Chloro-6-methyl-5-nitronicotinonitrile are not extensively documented in publicly available literature, the broader family of pyridine (B92270) derivatives, to which it belongs, is well-represented in the agrochemical industry. For example, Nitrapyrin, or 2-chloro-6-(trichloromethyl)pyridine, is a commercially successful nitrification inhibitor used to improve fertilizer efficiency. nih.gov This highlights the potential for halogenated and nitrated pyridine compounds to exhibit valuable agrochemical properties.

The development of novel agrochemicals often involves the synthesis and screening of libraries of compounds based on a core structure. Nicotinonitrile and its analogues, such as this compound, serve as important building blocks in this process. The presence of reactive sites—the chloro, methyl, and nitro groups, along with the nitrile function—allows for a variety of chemical transformations to generate new derivatives for biological testing.

Nicotinonitrile Analogue Agrochemical Application Mode of Action (Example)
Nicotinonitrile DerivativesMolluscicidalInhibition of acetylcholinesterase (AChE) nih.gov
NitrapyrinNitrification InhibitorSelectively inhibits Nitrosomonas bacteria in soil nih.gov

Contributions to Advanced Materials Science

The unique electronic and structural characteristics of nicotinonitrile analogues make them promising candidates for applications in advanced materials science. The pyridine ring, with its delocalized π-electron system, combined with the electron-withdrawing nitrile group, can impart desirable electrical and optical properties to materials.

While specific research detailing the application of this compound in materials science is limited, the broader class of nicotinonitrile and pyridine derivatives has been investigated for such purposes. For example, nicotinic acid has been studied as an optically active third-order nonlinear optical material, with potential applications in optical limiters. researchgate.net These properties are crucial for developing devices that protect sensors and human eyes from high-intensity light sources. The study of such materials involves analyzing their optical transparency, refractive index, and other related parameters. researchgate.net

The field of organic electronics often utilizes nitrogen-containing heterocyclic compounds due to their electron-transporting capabilities. Nicotinonitrile derivatives can be incorporated into polymers or used as ligands in metal-organic frameworks (MOFs) to create materials with specific electronic or optical functionalities. The substituents on the pyridine ring, such as the chloro, methyl, and nitro groups in this compound, can be used to modulate these properties.

Material Class Potential Application Relevant Properties
Nicotinic AcidOptical LimitersThird-order nonlinear optical properties, good optical transparency researchgate.net
Pyridine DerivativesOrganic ElectronicsElectron-transporting capabilities

Role in the Development of Catalysts and Chemical Reagents

In the realm of chemical synthesis, nicotinonitrile and its analogues are valuable as both catalysts and reagents. Their functional groups can participate in a variety of chemical reactions, making them versatile building blocks for more complex molecules.

This compound, with its multiple functional groups, is a prime example of a useful synthetic intermediate. The chlorine atom can be displaced through nucleophilic substitution reactions, the nitrile group can be hydrolyzed or reduced, and the nitro group can be reduced to an amine, opening up a wide range of synthetic possibilities. These transformations are fundamental in medicinal chemistry and the synthesis of fine chemicals. For instance, related compounds like 2-chloro-5-nitropyridine (B43025) are known intermediates in the synthesis of various pharmaceuticals and other specialty chemicals. google.com

The pyridine nitrogen atom in nicotinonitrile derivatives can also act as a ligand, coordinating with metal centers to form catalysts. These catalysts can be employed in a variety of organic transformations, such as cross-coupling reactions, which are essential for the construction of carbon-carbon and carbon-heteroatom bonds. While specific catalytic applications of this compound are not widely reported, its structural motifs are found in ligands used in catalysis.

Advanced Spectroscopic and Crystallographic Characterization of 2 Chloro 6 Methyl 5 Nitronicotinonitrile and Its Reaction Products

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pathway Determination

Mass spectrometry would be employed to determine the molecular weight of 2-Chloro-6-methyl-5-nitronicotinonitrile and to study its fragmentation patterns. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition of the molecule. The mass spectrum would show a prominent molecular ion peak (M⁺). The isotopic pattern of this peak, due to the presence of chlorine (³⁵Cl and ³⁷Cl), would be a key diagnostic feature.

Analysis of the fragmentation pattern in the mass spectrum would provide further structural information. Common fragmentation pathways would likely involve the loss of the nitro group, the nitrile group, or the chlorine atom, leading to the formation of characteristic fragment ions.

Electronic Spectroscopy: UV-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy for Electronic Transitions and Properties

UV-Visible spectroscopy would be used to investigate the electronic transitions within the molecule. The UV-Vis absorption spectrum of this compound would be expected to show absorption bands corresponding to π→π* and n→π* transitions associated with the aromatic pyridine (B92270) ring and the nitro and nitrile substituents. The position and intensity of these absorption maxima would provide insights into the electronic structure of the compound.

Fluorescence spectroscopy could also be employed to study the emissive properties of the molecule upon excitation with UV or visible light. The fluorescence spectrum would reveal the wavelengths of emitted light and provide information about the excited state dynamics of the molecule.

Computational Chemistry and Theoretical Approaches for 2 Chloro 6 Methyl 5 Nitronicotinonitrile Research

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT) for Electronic Structure and Reactivity Prediction

Future research employing Density Functional Theory (DFT) would be invaluable for mapping the electronic landscape of 2-Chloro-6-methyl-5-nitronicotinonitrile. Such calculations could predict key properties like the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. These parameters are fundamental to understanding the molecule's intrinsic stability and its likely sites for electrophilic and nucleophilic attack, thereby predicting its chemical reactivity. A comparative study with structurally similar nicotinonitrile derivatives that have been computationally analyzed could offer initial insights but would not replace a direct theoretical treatment.

Molecular Modeling and Dynamics Simulations for Ligand-Biomacromolecule Interactions

Should this compound be investigated for potential biological activity, molecular modeling and dynamics simulations would be critical. These techniques could be used to dock the molecule into the active sites of various enzymes or receptors to predict binding affinities and modes of interaction. Molecular dynamics simulations would further allow for the observation of the stability of the ligand-receptor complex over time, providing a more dynamic picture of the potential interaction. Without experimental data suggesting a biological target, any such simulation would be purely exploratory.

Theoretical Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data. Theoretical calculations could generate predicted infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra for this compound. These theoretical spectra, once calculated, would serve as a powerful tool for the verification of the compound's synthesis and for the interpretation of experimentally obtained spectra. Currently, no such published theoretical or experimental spectral analyses are available for direct comparison.

Computational Elucidation of Reaction Mechanisms and Transition States

Understanding how this compound participates in chemical reactions requires the computational elucidation of reaction mechanisms. By mapping the potential energy surface for a given reaction, researchers could identify the transition state structures and calculate the activation energies. This would provide a detailed, atomistic understanding of the reaction pathways, intermediates, and the factors controlling reaction rates and product selectivity. Such studies would be foundational for its application in chemical synthesis.

Concluding Perspectives and Future Research Trajectories in 2 Chloro 6 Methyl 5 Nitronicotinonitrile Chemistry

Synthesis and Application Progresses and Overarching Challenges

The synthesis of polysubstituted pyridines like 2-chloro-6-methyl-5-nitronicotinonitrile presents notable challenges, primarily centered on achieving regioselectivity. The precise placement of four different substituents on the pyridine (B92270) ring requires a carefully designed synthetic strategy. Multicomponent reactions are a common approach for constructing such densely functionalized rings, though controlling the substitution pattern can be complex. researchgate.netnih.govresearchgate.net Post-synthesis functionalization of a simpler pyridine precursor is another route, but the directing effects of the existing substituents must be carefully considered to achieve the desired isomer. acs.orgnih.govnih.gov

A significant challenge in the synthesis of compounds like this compound is the management of the reactive chloro and nitro groups, which can be sensitive to various reaction conditions. The electron-poor nature of the pyridine ring, further accentuated by the electron-withdrawing nitro and cyano groups, influences its reactivity, particularly in nucleophilic substitution reactions. researchgate.netwikipedia.org

Currently, there is limited specific information on the applications of this compound. However, the nicotinonitrile scaffold is a recognized pharmacophore with a broad spectrum of biological activities. ekb.egresearchgate.netekb.egbohrium.com

Emerging Methodologies for Enhanced Functionalization of Nicotinonitriles

Recent advancements in synthetic organic chemistry offer promising avenues for the functionalization of nicotinonitriles and related pyridine derivatives. Transition-metal-catalyzed cross-coupling reactions, for instance, have become powerful tools for introducing a wide array of substituents onto the pyridine core. nih.gov These methods could potentially be applied to a precursor of this compound to introduce further diversity.

Late-stage functionalization through C-H activation is another rapidly evolving field that could enable the direct modification of the pyridine ring, offering more efficient synthetic routes to novel derivatives. mdpi.comnih.gov Furthermore, the development of novel catalytic systems, including nanomaterials, is facilitating greener and more efficient synthetic protocols for producing highly substituted N-heterocycles. nih.gov For the specific functionalization of chloropyridines, methods involving pyridyne intermediates are being explored to achieve regioselective difunctionalization. nih.gov

Future Prospects in Targeted Drug Discovery and Agrochemical Innovation

The structural motifs present in this compound suggest significant potential in both medicinal chemistry and agrochemical development. The nicotinonitrile core is a key component in several marketed drugs with diverse therapeutic applications. ekb.egresearchgate.netekb.egbohrium.com The presence of a nitro group can also confer significant biological activity, including antimicrobial and anticancer properties. nih.govnih.govmdpi.comresearchgate.net The combination of these functionalities in a single molecule makes it an intriguing candidate for screening against various biological targets. Future research could focus on synthesizing a library of derivatives and evaluating their efficacy as, for example, kinase inhibitors or antimicrobial agents. nih.govconsensus.app

In the agrochemical sector, chlorinated pyridine derivatives are foundational to many important pesticides. innospk.compmarketresearch.comagropages.comchempanda.com The specific substitution pattern of this compound could lead to the discovery of novel herbicides, insecticides, or fungicides with unique modes of action. chempanda.com

Potential for Advancements in Functional Material Development

Nitroaromatic compounds have been extensively utilized in the development of various functional materials, including explosives and nonlinear optical materials. researchgate.netwikipedia.orgnih.gov The high degree of substitution and the presence of polar functional groups in this compound could impart interesting photophysical or electronic properties.

Research could be directed towards exploring its potential as a building block for organic light-emitting diodes (OLEDs), sensors, or other advanced materials. The nitro group's electron-withdrawing nature can significantly influence the electronic properties of the molecule, making it a candidate for applications in materials science. researchgate.netmdpi.com

Synergistic Integration of Artificial Intelligence and Machine Learning in Chemical Design and Optimization

The complexity of designing and synthesizing molecules like this compound makes this area ripe for the application of artificial intelligence (AI) and machine learning (ML). These computational tools can accelerate the discovery of novel derivatives with desired properties. atomwise.com

ML models can be trained on existing data from related pyridine compounds to predict biological activity, toxicity, and synthetic feasibility. nih.gov This predictive capability can help prioritize the synthesis of the most promising candidates, thereby saving time and resources. nih.gov Generative AI models can also be employed to design entirely new molecular structures based on the this compound scaffold, exploring a vast chemical space that would be inaccessible through traditional methods alone. The integration of AI and ML into the research workflow promises to revolutionize the design and optimization of complex molecules for a wide range of applications.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-Chloro-6-methyl-5-nitronicotinonitrile in laboratory settings?

  • Methodological Answer : Proper handling requires full-body protective gear (e.g., chemical-resistant gloves, lab coats) and respiratory protection (P95/P1 filters for low exposure; OV/AG/P99 for higher concentrations) validated by NIOSH/CEN standards . Environmental controls must prevent drainage contamination. Storage should adhere to stability data (stable under recommended conditions, but incompatible materials must be avoided) . Acute toxicity and carcinogenic potential (≥0.1% concentration) necessitate fume hood use and strict exposure monitoring .

Q. What are the common synthetic routes for preparing this compound?

  • Methodological Answer : Synthesis often involves nitration and chlorination of methylnicotinonitrile precursors. For example, analogous compounds like 2-Chloro-6-methyl-5-nitropyridine are synthesized via nitration of chlorinated pyridine derivatives under controlled temperatures (54–58°C) . Reaction optimization may require adjusting nitrating agents (e.g., HNO₃/H₂SO₄) and monitoring intermediates via TLC or HPLC .

Q. How can researchers characterize the purity and structural identity of this compound using spectroscopic methods?

  • Methodological Answer : Use a combination of techniques:

  • NMR (¹H/¹³C) to confirm substitution patterns and methyl/nitro group positions.
  • IR spectroscopy to identify nitrile (C≡N, ~2200 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) functional groups .
  • HPLC-MS for purity assessment (>97% purity thresholds are typical for research-grade compounds) . Cross-reference with CAS-registered spectral libraries to validate results .

Advanced Research Questions

Q. How can discrepancies in reported melting points or spectral data for this compound be resolved?

  • Methodological Answer : Contradictory data (e.g., melting points ranging 54–105°C in analogues ) may arise from polymorphic forms or impurities. Resolve by:

  • Repurifying the compound via recrystallization (solvent screening: ethanol/water mixtures) .
  • Conducting differential scanning calorimetry (DSC) to detect polymorph transitions.
  • Validating against high-purity standards (e.g., >98.0% HPLC-grade material) .

Q. What strategies are effective in optimizing the reaction yield of this compound under varying nitration conditions?

  • Methodological Answer : Systematic optimization via Design of Experiments (DoE):

  • Vary nitration parameters (temperature: 0–10°C; HNO₃ concentration: 65–90%).
  • Monitor yield via GC-MS or gravimetric analysis.
  • For side-product suppression, introduce scavengers (e.g., urea for HNO₂ byproducts) . Pilot-scale trials (1–5g batches) are recommended before scaling .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT calculations (e.g., Gaussian 16) to model electron-deficient sites for nucleophilic attack, focusing on the chloro and nitro groups.
  • Molecular docking to simulate interactions with biological targets (e.g., enzyme active sites) for drug discovery applications.
  • Validate predictions with kinetic studies (e.g., SNAr reaction rates with amines under varying pH) .

Q. How can researchers design derivatives of this compound for enhanced bioactivity?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing chlorine with fluorine to alter electron-withdrawing effects) .
  • Parallel synthesis to generate libraries (e.g., Suzuki coupling with boronic acids ).
  • Screen derivatives using in vitro assays (e.g., cytotoxicity, enzyme inhibition) and compare with parent compound .

Methodological Notes

  • Data Validation : Cross-reference spectral and physicochemical data with authoritative databases (NIST, ECHA) to resolve contradictions .
  • Safety Compliance : Adhere to GHS guidelines for hazard communication and emergency response .
  • Experimental Replicability : Document reaction conditions (solvents, catalysts, temperatures) in detail to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.